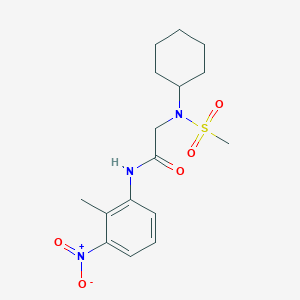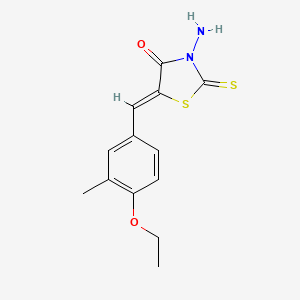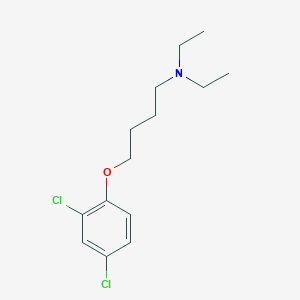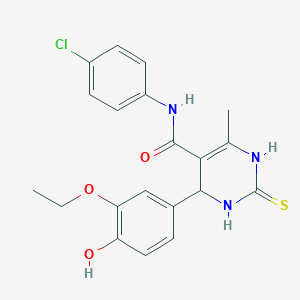![molecular formula C15H24N2 B5234778 N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)
N-[2-(2-pyridinyl)ethyl]cyclooctanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-pyridinyl)ethyl]cyclooctanamine, also known as JP-1302, is a chemical compound that belongs to the class of cyclooctanamine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
N-[2-(2-pyridinyl)ethyl]cyclooctanamine acts as a selective agonist of the sigma-1 receptor, which leads to the activation of various downstream signaling pathways. It has been shown to modulate the activity of ion channels and neurotransmitter receptors, which can affect neuronal excitability and synaptic transmission. This compound has also been shown to have neuroprotective effects, which may be due to its ability to modulate the activity of various signaling pathways involved in cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. This compound has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors. These effects can lead to changes in neuronal excitability and synaptic plasticity, which can have downstream effects on various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-pyridinyl)ethyl]cyclooctanamine has several advantages for use in lab experiments. It is a highly selective agonist of the sigma-1 receptor, which allows for precise modulation of this receptor. It has also been shown to have a high affinity for the sigma-1 receptor, which allows for low concentrations to be used in experiments. However, this compound has some limitations, including its limited solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-[2-(2-pyridinyl)ethyl]cyclooctanamine. One area of interest is the role of the sigma-1 receptor in various neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia. This compound may be a useful tool compound for studying the role of the sigma-1 receptor in these disorders. Another area of interest is the development of new derivatives of this compound that may have improved properties, such as increased solubility and selectivity. These derivatives may be useful for studying the sigma-1 receptor in various experimental settings. Finally, the development of new methods for the synthesis of this compound may allow for more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of N-[2-(2-pyridinyl)ethyl]cyclooctanamine involves the reaction of 2-bromoethyl pyridine with cyclooctanone, followed by reduction with sodium borohydride. The resulting product is then purified using column chromatography to obtain this compound in high purity. This synthesis method has been optimized to produce this compound in high yield and purity, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
N-[2-(2-pyridinyl)ethyl]cyclooctanamine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has been used as a tool compound to study the role of the sigma-1 receptor in these processes.
Propiedades
IUPAC Name |
N-(2-pyridin-2-ylethyl)cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-4-8-14(9-5-3-1)17-13-11-15-10-6-7-12-16-15/h6-7,10,12,14,17H,1-5,8-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDPWFDUWFIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R*,5S*)-6-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5234711.png)

![5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5234723.png)

![1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5234741.png)


![3-{1-[bis(acetyloxy)methyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoic acid](/img/structure/B5234762.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5234770.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)

![3-[(5-nitro-8-quinolinyl)amino]-1-propanol](/img/structure/B5234798.png)